molecular formula C13H23NO4 B13894661 cis-4-(Tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid

cis-4-(Tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid

Cat. No.: B13894661
M. Wt: 257.33 g/mol
InChI Key: XLFIBOLBJDNTNI-MGRQHWMJSA-N
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Description

cis-4-(Tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid: is a chemical compound with the molecular formula C12H21NO4. It is a derivative of cyclohexanecarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of cis-4-(tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability and protection to the amino group, allowing the compound to participate in various biochemical reactions. The pathways involved include enzyme catalysis and receptor binding, which can lead to the formation of active metabolites and intermediates .

Comparison with Similar Compounds

  • trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid
  • cis-4-aminocyclohexanecarboxylic acid
  • trans-4-aminocyclohexanecarboxylic acid

Comparison:

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(2R,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)18-13(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,17)(H,15,16)/t8-,9-,10?/m1/s1

InChI Key

XLFIBOLBJDNTNI-MGRQHWMJSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCC1C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1CC(CCC1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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